6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine 6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888519
InChI: InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3
SMILES:
Molecular Formula: C12H15IN2O3S
Molecular Weight: 394.23 g/mol

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC15888519

Molecular Formula: C12H15IN2O3S

Molecular Weight: 394.23 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C12H15IN2O3S
Molecular Weight 394.23 g/mol
IUPAC Name 6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C12H15IN2O3S/c1-12(2,3)19(16,17)9-7-15-10(13)6-14-11(15)5-8(9)18-4/h5-7H,1-4H3
Standard InChI Key HQCUERDZTVBOKK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)S(=O)(=O)C1=CN2C(=NC=C2I)C=C1OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine has the molecular formula C₁₂H₁₅IN₂O₃S and a molecular weight of 394.23 g/mol . Its IUPAC name, 6-tert-butylsulfonyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine, reflects the positions of its functional groups:

  • A tert-butylsulfonyl group at the 6-position.

  • An iodine atom at the 3-position.

  • A methoxy group at the 7-position.

The compound’s structure was confirmed via spectroscopic methods, including ¹H NMR and ¹³C NMR, which identify proton and carbon environments consistent with the imidazo[1,2-a]pyridine scaffold . The Standard InChIKey (HQCUERDZTVBOKK-UHFFFAOYSA-N) ensures unambiguous chemical identification.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
SolubilityLikely polar aprotic solvents
StabilityStable under inert conditions

The tert-butylsulfonyl group enhances solubility in organic solvents, while the iodine atom contributes to molecular polarity, influencing reactivity in cross-coupling reactions .

Synthetic Methodologies

General Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are typically synthesized via cyclization reactions between 2-aminopyridines and carbonyl compounds. For example, ultrasound-assisted reactions using iodine and ionic liquids like [BMIM]BF₄ have achieved high yields (up to 87%) under mild conditions . These methods avoid high temperatures and lengthy reaction times associated with traditional protocols .

Functionalization at the 3-Position

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodine atom at C3 undergoes nucleophilic aromatic substitution with amines, thiols, or alkoxides, enabling the synthesis of diverse derivatives. For instance, reaction with piperazine yields compounds with enhanced pharmacokinetic profiles .

Cross-Coupling Reactions

The iodine substituent facilitates Suzuki-Miyaura and Sonogashira couplings, integrating aryl, heteroaryl, or alkyne groups. Palladium catalysts like Pd(PPh₃)₄ are effective for these transformations, as demonstrated in the synthesis of biaryl derivatives .

Reductive Deiodination

NaBH₄-NiCl₂ systems selectively reduce the C–I bond to C–H, providing a route to deiodinated analogs for structure-activity relationship (SAR) studies .

Applications in Medicinal Chemistry

Kinase and Enzyme Inhibition

The imidazo[1,2-a]pyridine core is a privileged structure in kinase inhibitors. Derivatives of this compound exhibit inhibitory activity against PI3K/mTOR pathways, with IC₅₀ values in the nanomolar range . The tert-butylsulfonyl group enhances binding affinity to hydrophobic enzyme pockets .

Antibacterial and Antiviral Agents

Structural analogs demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (MIC = 2–4 µg/mL) . The iodine atom’s electronegativity may contribute to membrane disruption mechanisms.

Prodrug Development

Phosphonopropionate derivatives of this compound act as prodrugs for bone-targeted therapies, leveraging the imidazo[1,2-a]pyridine moiety’s stability under physiological conditions .

Analytical and Computational Studies

Spectroscopic Analysis

¹H NMR spectra reveal characteristic signals:

  • A singlet at δ 1.45 ppm for the tert-butyl group.

  • Doublets at δ 7.82–7.73 ppm for aromatic protons .
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 394.23.

Density Functional Theory (DFT) Calculations

DFT studies predict the lowest unoccupied molecular orbital (LUMO) to localize on the iodine and sulfonyl groups, rationalizing their reactivity in electrophilic substitutions .

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance bioavailability, particularly for oncology applications .

Green Chemistry Innovations

Developing biocatalytic methods for sulfonylation and iodination could reduce reliance on hazardous reagents .

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